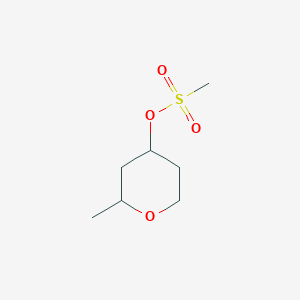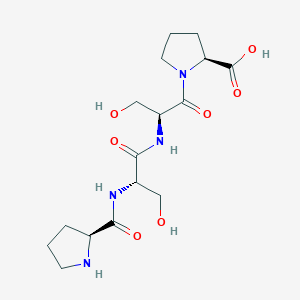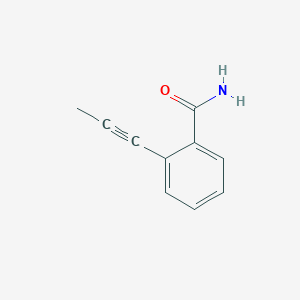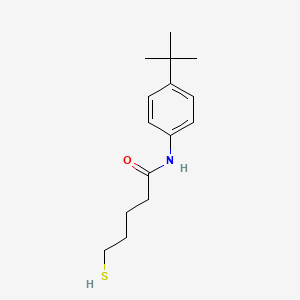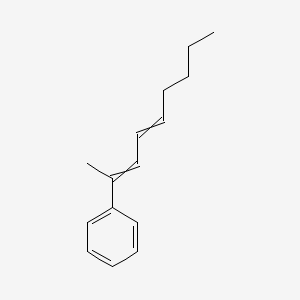![molecular formula C25H22N2O2 B12532001 Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane CAS No. 665005-93-6](/img/structure/B12532001.png)
Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two pyrrole rings substituted with p-toluoyl groups, connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane typically involves the reaction of 5-(p-toluoyl)-1H-pyrrole-2-carbaldehyde with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process, allowing for the consistent and scalable manufacture of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Bis(pyrazolyl)methane: Another compound with a similar methylene bridge connecting two heterocyclic rings. It is known for its biological activities and applications in coordination chemistry.
Bis(indolyl)methane: A compound with two indole rings connected by a methylene bridge. It has been studied for its anticancer properties and potential therapeutic applications.
Uniqueness: Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane stands out due to its specific substitution pattern and the presence of p-toluoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
665005-93-6 |
|---|---|
Fórmula molecular |
C25H22N2O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[5-[[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C25H22N2O2/c1-16-3-7-18(8-4-16)24(28)22-13-11-20(26-22)15-21-12-14-23(27-21)25(29)19-9-5-17(2)6-10-19/h3-14,26-27H,15H2,1-2H3 |
Clave InChI |
LFISNATVVHXMLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)CC3=CC=C(N3)C(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
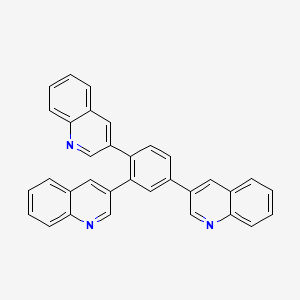
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)

